![molecular formula C15H14BrN3O2 B5369619 N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5369619.png)
N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide
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Overview
Description
N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide, also known as BAY 41-2272, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC stimulators, which are known to have vasodilatory effects that can be beneficial in treating various cardiovascular diseases.
Mechanism of Action
The mechanism of action of N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide involves the stimulation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). cGMP is a signaling molecule that plays a key role in regulating vascular tone and blood pressure. By stimulating sGC, this compound 41-2272 can increase the production of cGMP, leading to vasodilation and reduced blood pressure.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects. These include vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. These effects are thought to be mediated by the increased production of cGMP and the downstream signaling pathways that it activates.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide in lab experiments is its well-defined mechanism of action and the extensive research that has been done on its properties. This makes it a reliable and well-understood compound that can be used in a variety of experimental settings. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions that could be explored in the study of N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide. One potential area of research is the development of new sGC stimulators that have improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as heart failure and renal dysfunction. Finally, the development of new methods for synthesizing this compound could lead to more cost-effective production and wider availability for research purposes.
Synthesis Methods
The synthesis of N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide involves a multi-step process that has been described in several research papers. The general approach involves the reaction of 4-bromoaniline with phosgene to form 4-bromobenzoyl chloride, which is then reacted with 3-aminophenylacetic acid to form the final product.
Scientific Research Applications
N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. One of the main applications of this compound is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the arteries that supply the lungs. Studies have shown that this compound 41-2272 can improve pulmonary vascular resistance and reduce pulmonary arterial pressure, making it a promising candidate for the treatment of this condition.
properties
IUPAC Name |
N-[3-[(4-bromophenyl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-10(20)17-13-3-2-4-14(9-13)19-15(21)18-12-7-5-11(16)6-8-12/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELGWOCVNUFINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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